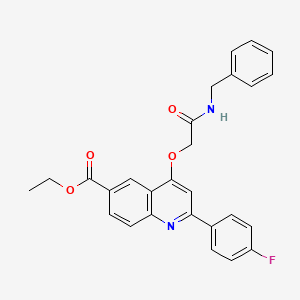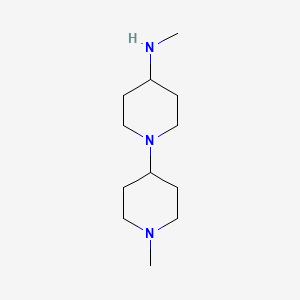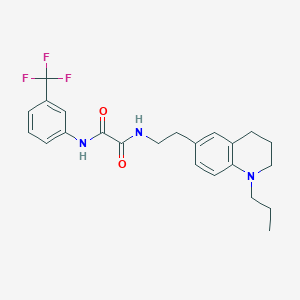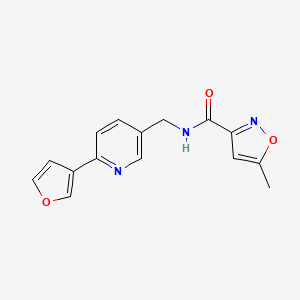![molecular formula C24H25ClFN5O3 B2821385 2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105200-51-8](/img/structure/B2821385.png)
2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule with the molecular formula C24H25ClFN5O3 . It belongs to the class of compounds known as 1,2,4-triazoloquinazolines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazoloquinazoline core, which is a fused ring system containing triazole and quinazoline rings . This core is substituted with various functional groups, including a 2-chloro-4-fluorobenzyl group, an isobutyl group, and a carboxamide group .
Physical and Chemical Properties Analysis
The average mass of this compound is 485.938 Da, and its mono-isotopic mass is 485.162994 Da . Other physical and chemical properties are not available in the retrieved papers.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into similar chemical structures focuses on synthesizing new compounds with potential therapeutic applications. For instance, studies on the synthesis of new 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas and their anticancer activity highlight the process of designing and creating new molecules that can target specific cancer cell lines (Reddy et al., 2015). Such research often involves the modification of existing chemical structures to improve their efficacy or reduce side effects, indicating a broad application in developing anticancer agents.
Antimicrobial and Antibacterial Activity
Compounds with similar structures have been studied for their antimicrobial and antibacterial activities. For example, the synthesis and evaluation of antimicrobial activity of quinoline derivatives containing an azole nucleus have demonstrated that these compounds can exhibit significant action against a variety of microorganisms (Özyanik et al., 2012). This suggests that compounds with complex heterocyclic structures could be promising candidates for new antimicrobial agents.
Anticancer Properties
The exploration of anticancer properties is a significant application of such chemical compounds. Research into derivatives and their potential anticancer activity, such as the study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, indicates ongoing efforts to find novel therapeutic options for cancer treatment. These studies often aim to identify compounds that can selectively target cancer cells without harming healthy cells, a crucial aspect of anticancer drug development (Meščić Macan et al., 2019).
Orientations Futures
The future research directions for this compound could involve further exploration of its biological activities, given the known activities of similar 1,2,4-triazoloquinazoline derivatives . Additionally, studies could be conducted to optimize its synthesis process and to investigate its physical and chemical properties in more detail.
Mécanisme D'action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may have multiple targets of action.
Mode of Action
Triazole compounds are known to show versatile biological activities . They can interact with their targets, leading to changes in the function of these targets. For example, some triazole compounds have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .
Biochemical Pathways
Given the broad biological activities of triazole compounds , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these changes would depend on the specific targets and pathways involved.
Result of Action
Some triazole compounds have been found to have cytotoxic effects
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-4-9-29-22(33)18-8-6-15(21(32)27-12-14(2)3)10-20(18)31-23(29)28-30(24(31)34)13-16-5-7-17(26)11-19(16)25/h5-8,10-11,14H,4,9,12-13H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFBYWXJHIDARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2821310.png)
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)
![2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2821313.png)
![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)
![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2821316.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)
![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)



